molecular formula C16H24Cl2N2O2 B2526619 1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1185468-78-3

1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2526619
CAS RN: 1185468-78-3
M. Wt: 347.28
InChI Key: XNKJTACVNPOSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a chemical compound used in scientific research. It is a piperazine derivative that has been shown to have potential as a therapeutic agent.

Scientific Research Applications

Pharmacological Effects and Applications

  • Anxiolytic and Sedative Properties : Compounds like hydroxyzine, which shares structural components with piperazine derivatives, are prescribed primarily for the treatment of anxiety and as sedatives. These compounds induce a calming effect in anxious and psychoneurotic individuals without impairing mental acuity, suggesting potential applications in psychological disorders (Johnson, 1982).
  • HIV-1 Protease Inhibition : Research on metabolites of L-735,524, a piperazine derivative, demonstrates the compound's potent inhibitory effects on the human immunodeficiency virus type 1 protease, indicating its usefulness in antiviral therapy (Balani et al., 1995).
  • Serotonin Receptor Antagonism : Compounds targeting 5-HT(1A) receptors, such as certain piperazine derivatives, are explored for their potential in treating anxiety and mood disorders. This includes their occupancy and tolerability at various doses in clinical settings, highlighting their application in psychiatric treatment (Rabiner et al., 2002).

Metabolic Insights and Toxicology

  • Metabolic Profiling and Elimination : Studies on the metabolism of zipeprol, a piperazine derivative, in humans and animals reveal that it is metabolized primarily through N-dealkylation, oxidation, hydroxylation, and methylation. This metabolic understanding is crucial for developing drugs with favorable pharmacokinetic profiles (Constantin & Pognat, 1978).
  • New Psychoactive Substances (NPS) Risks : Research into novel psychoactive substances, such as MT-45 (a piperazine derivative), highlights the importance of understanding the toxicological profiles of new drugs. This includes potential adverse effects like hearing loss and unconsciousness, underscoring the need for safety assessments in drug development (Helander et al., 2014).

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2.ClH/c1-2-10-21-13-16(20)12-18-6-8-19(9-7-18)15-5-3-4-14(17)11-15;/h2-5,11,16,20H,1,6-10,12-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKJTACVNPOSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CN1CCN(CC1)C2=CC(=CC=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

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